molecular formula C18H16N2O3 B2424497 (2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide CAS No. 358747-76-9

(2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide

Cat. No.: B2424497
CAS No.: 358747-76-9
M. Wt: 308.337
InChI Key: KHLRSVXTVNBYAZ-NTEUORMPSA-N
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Description

(2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyano group and two methoxyphenyl groups attached to an acrylamide backbone. Its molecular formula is C18H16N2O2, and it has a molecular weight of 292.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between cyanoacetamide and aromatic aldehydes in the presence of a base such as triethylamine. The reaction is often conducted under microwave irradiation to enhance the yield and reduce the reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, oxides, and substituted phenyl compounds.

Scientific Research Applications

(2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activity, including its effects on various cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of new polymers and materials with specific properties

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The cyano group and methoxyphenyl groups play a crucial role in its biological activity. The compound is believed to inhibit certain enzymes and receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)acrylamide
  • (2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)acrylamide
  • (2E)-2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)acrylamide

Uniqueness

(2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

(E)-2-cyano-N,3-bis(3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-7-3-5-13(10-16)9-14(12-19)18(21)20-15-6-4-8-17(11-15)23-2/h3-11H,1-2H3,(H,20,21)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLRSVXTVNBYAZ-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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